molecular formula C12H16ClNO3 B1424758 (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1392208-60-4

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1424758
CAS RN: 1392208-60-4
M. Wt: 257.71 g/mol
InChI Key: WZTOARBQRXVWBQ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as Mepicastat HCl, is a compound that has been studied for its potential applications in scientific research. Mepicastat HCl is a selective and reversible monoamine oxidase type B (MAO-B) inhibitor, and has been studied for its potential use in treating neurodegenerative diseases. It is also used as an inhibitor of MAO-B in laboratory experiments.

Scientific Research Applications

Synthesis and Biochemical Study

  • A study by Burgos et al. (1992) involved the synthesis of a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, closely related to the compound , for a detailed structural and conformational analysis. These compounds were analyzed using NMR spectroscopy and X-ray diffraction, providing insights into their preferred conformations and interactions (Burgos et al., 1992).

Distinct Actions in Early Diabetic Kidney Disease

  • Saleh, Pollock, and Pollock (2011) explored the actions of selective and combined endothelin receptor antagonists, including a compound structurally similar to the one , in the early stages of diabetic renal injury in rats. This research contributes to understanding the receptor-specific mechanisms in diabetic nephropathy treatments (Saleh et al., 2011).

Enantioselective Michael Reactions

  • Research by Revial et al. (2000) on the Michael reaction of chiral secondary enaminoesters, including compounds similar to (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, led to significant advances in synthesizing pyrrolidine derivatives with potential pharmaceutical applications (Revial et al., 2000).

Synthesis and Characterization in Organometallic Chemistry

  • A study by Lu et al. (1995) synthesized and characterized compounds including (4S)-1-chloroalkylsilatrane-4-carboxylic acids, akin to the compound in focus. This study included X-ray single crystal diffraction analysis, contributing to the field of organometallic chemistry (Lu et al., 1995).

Structural Characterisation in Foldamer Research

  • Menegazzo et al. (2006) conducted a study starting from a compound similar to the one , leading to the synthesis of a beta-foldamer. This research, including NMR analysis and molecular dynamics simulations, contributes to the understanding of foldamer structures (Menegazzo et al., 2006).

X-ray Powder Diffraction in Pharmaceutical Intermediates

  • A study by Wang et al. (2017) used X-ray powder diffraction to analyze a compound structurally related to (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, an important intermediate in the synthesis of anticoagulants, contributing to the pharmaceutical field (Wang et al., 2017).

properties

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOARBQRXVWBQ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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